p-Tolyltrichlorosilane
Description
Significance in Organosilicon Chemistry
p-Tolyltrichlorosilane, with the chemical formula C7H7Cl3Si, is a cornerstone in the field of organosilicon chemistry. ontosight.ai Its structure, featuring a tolyl group attached to a silicon atom with three chlorine atoms, imparts a high degree of reactivity. ontosight.ai The silicon-chlorine bonds are readily susceptible to substitution, allowing for the introduction of a wide array of functional groups. This versatility makes it a crucial intermediate in the synthesis of more complex organosilicon compounds. ontosight.ai
One of the most notable applications of this compound is in the formation of self-assembled monolayers (SAMs). researchgate.netsoton.ac.uk Researchers have extensively studied the formation of SAMs of this compound on various substrates, such as silicon wafers with a native oxide layer. researchgate.net These monolayers are highly ordered and can be used to modify the surface properties of materials, a critical aspect in the development of microelectronics and sensors. soton.ac.ukbeilstein-journals.org The ability to form these well-defined layers is attributed to the bonding characteristics of the silyl (B83357) headgroup. researchgate.net
Furthermore, the phenyl group in this compound and similar phenyl silanes contributes to the thermal stability of the resulting siloxane polymers. sisib-silanes.com This property is highly desirable in the creation of heat-resistant materials. Phenyl functional silanes also serve as intermediates for other silanes and siloxanes and can be used for creating hydrophobic surface treatments. sisib-silanes.com
Historical Context of Silane (B1218182) Research
The journey of silane research dates back to the 19th century. In 1863, French chemists Charles Friedel and James Mason Crafts synthesized the first organosilicon compound with a silicon-carbon bond. richsilicone.com This marked the beginning of a new era in chemistry. Over the following decades, chemists like Albert Ladenburg and F.S. Kipping made significant strides in synthesizing various organosilane compounds. richsilicone.com Kipping's extensive work from 1898 to 1944, which included the use of the Grignard reaction to synthesize hydrolyzable silanes, laid the groundwork for the modern silicone industry. richsilicone.com
The post-World War II era saw a surge in the need for organofunctional silanes and siloxanes, driving further research into silicon-carbon bond formation. mdpi.com The "Direct Process," developed by Eugene G. Rochow, was a major breakthrough, although it was primarily practical for methylchlorosilanes and phenylchlorosilanes. mdpi.com This limitation spurred the exploration of alternative synthetic methods, including hydrosilylation, which involves the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond. mdpi.com The first successful hydrosilylation reactions were reported in 1946, a year that can be considered a landmark in the history of organosilane chemistry. mdpi.com The commercial use of silane itself began in the mid-1960s with the rise of the integrated circuit industry. oshaedne.com
Current Research Landscape and Future Directions
The current research landscape for this compound is vibrant and multifaceted. A significant area of focus is its application in advanced materials science. For instance, it has been used in the synthesis of novel polystyrene composites reinforced with three-cage POSS (polyhedral oligomeric silsesquioxanes) molecules. sigmaaldrich.com It has also been copolymerized with methylphenyldichlorosilane and grafted onto silicon to introduce structural defects, allowing for the study of their effects on material properties. sigmaaldrich.com
Recent studies have explored the formation and characterization of self-assembled monolayers (SAMs) of this compound to understand the underlying mechanisms. researchgate.net This research utilizes techniques like Atomic Force Microscopy (AFM) and theoretical simulations to investigate the stability of silyl rotomers and the role of hyperconjugation in SAM formation. researchgate.net
Looking ahead, the unique properties of this compound are expected to drive further innovation. In the field of materials science, the use of computational modeling and artificial intelligence is becoming increasingly prevalent for designing new materials with tailored properties. hilarispublisher.commpie.de These predictive tools can accelerate the discovery of novel applications for compounds like this compound. The development of functional periodic mesoporous organosilicas (PMOs) from organic-bridged silane precursors is another promising area of research with potential applications in optical materials, photovoltaic devices, and heterogeneous catalysts. nii.ac.jp As researchers continue to unravel the complexities of organosilicon chemistry, this compound will undoubtedly remain a key molecule in the pursuit of advanced materials and technologies.
Detailed Research Findings
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H7Cl3Si ontosight.ai |
| Molecular Weight | 225.58 g/mol sisib-silanes.com |
| Appearance | Colorless or yellowish transparent liquid sisib-silanes.comlookchem.com |
| Boiling Point | 212.5 °C at 760 mmHg lookchem.com |
| Flash Point | 92 °C sisib-silanes.com |
| Density (at 25°C) | 1.273 g/mL sigmaaldrich.com |
| Refractive Index (at 20°C) | n20/D 1.5240 lookchem.comsigmaaldrich.com |
| Water Solubility | Reacts with water lookchem.com |
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Key Research Applications of this compound
| Application Area | Research Focus | Key Findings |
| Materials Science | Formation of Self-Assembled Monolayers (SAMs) | Forms smooth, well-ordered monolayers on silicon substrates, enabling surface property modification. researchgate.net |
| Synthesis of Polymer Composites | Used to create novel polystyrene composites with enhanced thermal properties. sigmaaldrich.com | |
| Creation of Hydrophobic Surfaces | Phenyl functional silanes, including this compound, are used for hydrophobic surface treatments. sisib-silanes.com | |
| Organic Synthesis | Intermediate for Organosilicon Compounds | The reactive Si-Cl bonds allow for the synthesis of a variety of complex organosilicon molecules. ontosight.ai |
| Synthesis of Tumor-Targeting Conjugates | Has been investigated for its potential in creating stable bonds in molecules designed for targeted drug delivery. ontosight.ai |
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichloro-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3Si/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMUGKOOLXQCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061026 | |
| Record name | Trichloro-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-35-9 | |
| Record name | 1-Methyl-4-(trichlorosilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Tolyltrichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-4-(trichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloro-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro-p-tolylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.778 | |
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| Record name | P-TOLYLTRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX8V7HK9KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Routes
The synthesis of p-tolyltrichlorosilane can be approached through several pathways, with the Grignard reagent-mediated route being a foundational method. However, ongoing research seeks to develop more direct and efficient processes, including the exploration of novel catalyst systems.
Grignard Reagent-Mediated Synthesis with Silicon Tetrachloride
The reaction of a Grignard reagent with silicon tetrachloride is a well-established method for forming silicon-carbon bonds. gelest.com In the case of this compound, the synthesis involves the reaction of p-tolylmagnesium bromide with silicon tetrachloride. The generalized structure of an organosilane is RnSiX(4-n), where X is typically a halide. gelest.com The Grignard reaction has been a cornerstone in the synthesis of thousands of silicon compounds. gelest.com
The process generally involves the initial formation of the Grignard reagent, p-tolylmagnesium bromide, from the reaction of p-bromotoluene with magnesium metal in an ethereal solvent. This is followed by the addition of silicon tetrachloride. The high reactivity of the Grignard reagent as a nucleophile allows it to readily attack the electrophilic silicon center of silicon tetrachloride, displacing a chloride ion.
One of the primary challenges in this synthesis is controlling the degree of substitution. The high reactivity of the Grignard reagent can lead to the formation of di- and tri-substituted products, such as di(p-tolyl)dichlorosilane and tri(p-tolyl)chlorosilane, in addition to the desired mono-substituted product. To favor the formation of this compound, reaction conditions must be carefully controlled. This often involves using an excess of silicon tetrachloride and maintaining low reaction temperatures to moderate the reactivity of the Grignard reagent. The order of addition is also crucial; typically, the Grignard reagent is added slowly to the silicon tetrachloride solution.
While this method is versatile, its application in large-scale industrial processes has been somewhat supplanted by more direct and selective methods for other organosilanes. gelest.com
Table 1: General Parameters for Grignard Reagent-Mediated Synthesis
| Parameter | Typical Condition | Purpose |
| Grignard Reagent | p-Tolylmagnesium bromide | Provides the p-tolyl nucleophile |
| Silicon Source | Silicon tetrachloride (SiCl4) | Electrophilic silicon center |
| Solvent | Anhydrous diethyl ether or THF | Solubilizes the Grignard reagent |
| Temperature | Low temperatures (e.g., 0 °C to -78 °C) | To control reactivity and selectivity |
| Stoichiometry | Excess SiCl4 | To favor monosubstitution |
| Addition Mode | Slow addition of Grignard to SiCl4 | To maintain an excess of SiCl4 |
Direct Synthesis Approaches
The "Direct Process," also known as the Müller-Rochow process, is a cornerstone of industrial organosilicon chemistry. This process typically involves the reaction of an organic halide with elemental silicon at high temperatures in the presence of a copper catalyst to produce organohalosilanes. While this process is extensively used for the production of methylchlorosilanes, its application to the synthesis of aryltrichlorosilanes like this compound is less common.
A hypothetical direct synthesis route for this compound would involve the reaction of p-chlorotoluene with silicon. However, the reactivity of aryl chlorides in the Direct Process is generally lower than that of alkyl chlorides.
Novel Catalyst Systems for this compound Formation
Detailed research on novel catalyst systems specifically for the formation of this compound is not extensively documented in publicly available literature. However, the broader field of organosilane synthesis continues to explore new catalytic methods to improve efficiency and selectivity. For Grignard-type reactions, while not novel, the choice of solvent (e.g., tetrahydrofuran over diethyl ether) can significantly influence the reaction rate and the degree of substitution.
Mechanistic Investigations of Synthesis Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving product yields. For the synthesis of this compound, mechanistic studies would focus on identifying key intermediates and analyzing the energy landscape of the reaction pathway.
Understanding Reaction Intermediates
In the Grignard reagent-mediated synthesis of this compound, the primary reactive intermediate is the p-tolylmagnesium bromide. This organometallic species exists in a complex equilibrium, known as the Schlenk equilibrium, involving the dialkylmagnesium (di(p-tolyl)magnesium) and magnesium bromide. The reactivity of these species can influence the product distribution.
The reaction proceeds through a nucleophilic attack of the carbanionic p-tolyl group from the Grignard reagent on the silicon atom of silicon tetrachloride. This forms a pentacoordinate silicon intermediate, which then eliminates a chloride ion to yield the product.
Transition State Analysis in this compound Formation
Detailed transition state analysis for the formation of this compound is a specialized area of computational chemistry. Such studies would involve quantum mechanical calculations to model the geometry and energy of the transition state structure. For the Grignard reaction, the transition state is believed to be a four-centered structure involving the magnesium atom, the tolyl group, the silicon atom, and a chlorine atom. researchgate.net
Kinetic studies of Grignard reactions with chlorosilanes have indicated that the formation of cyclic transition states is consistent with the observed large negative activation entropies. researchgate.net These studies, although not specific to this compound, provide a general framework for understanding the mechanism. The low activation enthalpy values suggest an early transition state in these reactions. researchgate.net
Kinetic Studies of Synthesis Reactions
Kinetic studies are crucial for understanding the reaction mechanisms and optimizing the synthesis of aryltrichlorosilanes like this compound. While specific kinetic data for this compound is not extensively detailed in publicly accessible literature, valuable insights can be drawn from analogous studies on the synthesis of phenyltrichlorosilane, which shares a similar reaction framework.
The gas-phase condensation reaction is a primary method for synthesizing aryltrichlorosilanes. This process typically involves the reaction of an aryl chloride with trichlorosilane (B8805176) (HSiCl₃) at elevated temperatures. Kinetic models for the synthesis of phenyltrichlorosilane from chlorobenzene and trichlorosilane have been developed, showing the reaction primarily follows an insertion mechanism of dichlorosilylene (SiCl₂) into the carbon-chlorine bond of the aromatic ring. researchgate.net
Key findings from these kinetic studies, which are likely applicable to this compound synthesis, include:
Reaction Mechanism : The dominant pathway involves the thermal decomposition of trichlorosilane to form dichlorosilylene, a highly reactive intermediate. This silylene then inserts into the C-Cl bond of the corresponding aryl chloride (p-chlorotoluene for this compound synthesis).
Reaction Order : In studies of the reaction between chlorobenzene and trichlorosilane, the reaction order has been shown to vary with temperature. In a lower temperature region (380–430°C), the reaction is first-order in chlorobenzene and zero-order in trichlorosilane. researchgate.net At higher temperatures (470–575°C), it becomes first-order in both reactants. researchgate.net
Activation Energy : The activation energy for this synthesis also exhibits temperature dependence. For the chlorobenzene reaction, a low activation energy of 6.4 kcal/mole is observed at lower temperatures, while a higher activation energy of 26.5 kcal/mole is found at elevated temperatures. researchgate.net
A simplified kinetic model can be represented by the following key reactions:
HSiCl₃ ⇌ SiCl₂ + HCl
p-CH₃C₆H₄Cl + SiCl₂ → p-CH₃C₆H₄SiCl₃
Table 1: Representative Kinetic Parameters in Aryltrichlorosilane Synthesis (Based on data from analogous phenyltrichlorosilane synthesis)
| Parameter | Value (Low Temp. Range) | Value (High Temp. Range) |
|---|---|---|
| Order w.r.t. Aryl Chloride | 1 | 1 |
| Order w.r.t. Trichlorosilane | 0 | 1 |
Purification and Characterization Techniques in Synthetic Studies
Following synthesis, rigorous purification and characterization are essential to ensure the this compound meets the required purity standards for its intended applications.
Advanced Chromatographic Separations
Chromatography is a powerful technique for separating this compound from unreacted starting materials, byproducts, and other synthesis-related impurities. polypeptide.com Due to the compound's moisture sensitivity, anhydrous conditions are critical throughout the separation process.
Gas Chromatography (GC): Given the volatility of this compound (b.p. 218-220 °C) and other chlorosilanes, gas chromatography is a highly effective method for both analysis and purification. sigmaaldrich.comchemicalbook.com A non-polar stationary phase is typically used, allowing for separation based on boiling points and relative polarities.
Stationary Phase : A non-polar silicone oil supported on a fluorinated hydrocarbon resin can be effective for separating various chlorosilanes while minimizing the tailing of hydrogen chloride, a common impurity. google.com
Mobile Phase : An inert carrier gas such as helium, nitrogen, or argon is used as the mobile phase. google.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For less volatile impurities or for analytical-scale separation, RP-HPLC is the most powerful method. polypeptide.com Organosilanes are fundamental to the production of the stationary phases used in this technique. abcr.com
Stationary Phase : A hydrophobic stationary phase, such as silica (B1680970) gel modified with C8 or C18 alkyl chains, is commonly employed. polypeptide.com This allows the non-polar this compound to interact strongly with the stationary phase.
Mobile Phase : The mobile phase would consist of a mixture of organic solvents, such as acetonitrile and/or methanol, with stringent control to exclude water. A gradient elution, where the solvent composition is changed over time, can be used to effectively separate compounds with different polarities.
Table 2: Exemplary Chromatographic Conditions for this compound Purification
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Separation Principle |
|---|---|---|---|
| Gas Chromatography (GC) | Non-polar silicone oil on an inert support | Inert Gas (e.g., Helium, Argon) | Separation based on volatility and boiling point. |
Spectroscopic Purity Assessment
Spectroscopic methods provide an orthogonal approach to chromatographic techniques for purity assessment, offering detailed information about the molecular structure and the presence of impurities. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the characterization and purity determination of this compound.
¹H NMR: Proton NMR provides a quantitative measure of the compound. The distinct signals for the aromatic protons and the methyl group protons can be integrated. The presence of impurities would be indicated by additional signals in the spectrum. Quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard of known purity. nih.gov
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The number of signals confirms the presence of the unique carbon environments in the p-tolyl group.
²⁹Si NMR: Silicon-29 NMR gives a direct signal for the silicon atom, and its chemical shift is highly sensitive to the substituents attached to it. This can be particularly useful for identifying other silane (B1218182) impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the Si-Cl bonds, C-H bonds of the methyl group, and the aromatic ring vibrations. While not typically used for precise quantification of minor impurities, it is an excellent tool for confirming the identity of the bulk material and detecting grossly impure samples.
Table 3: Key Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Aromatic Protons (C₆H₄) | ~7.2 - 7.8 ppm |
| ¹H NMR | Methyl Protons (CH₃) | ~2.4 ppm |
| ¹³C NMR | Aromatic Carbons | ~129 - 142 ppm |
| ¹³C NMR | Methyl Carbon | ~21 ppm |
| FTIR | Si-Cl Stretch | ~550 - 600 cm⁻¹ |
Advanced Spectroscopic and Computational Analysis
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the bonding characteristics within the p-Tolyltrichlorosilane molecule. The analysis is often supported by Density Functional Theory (DFT) calculations, which simulate the vibrational spectra and aid in the precise assignment of observed spectral bands. acs.orgresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy of this compound
The FTIR spectrum of this compound exhibits a series of absorption bands corresponding to the distinct vibrational modes of its constituent parts: the p-substituted aromatic ring, the methyl group, and the trichlorosilyl (B107488) group. researchgate.net Experimental spectra, typically recorded in the 4000–400 cm⁻¹ range, reveal characteristic peaks for various stretching and bending vibrations. researchgate.net For instance, the asymmetric stretching vibrations of the methyl group are observed, and an intense band corresponding to the ring mode 8a is found at 1605 cm⁻¹. researchgate.net The analysis is further refined by comparing experimental data with DFT-computed values, which show excellent agreement after appropriate scaling. researchgate.net
Table 1: Selected FTIR Vibrational Assignments for this compound
| Experimental Wavenumber (cm⁻¹) | DFT Computed Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| 3074 | 3077 | ν(C-H) Ring |
| 1605 | 1603 | ν(C-C) Ring (Mode 8a) |
| 1501 | 1500 | ν(C-C) Ring (Mode 19a) |
| 1190 | 1189 | β(C-H) Ring |
| 1120 | 1122 | β(C-H) Ring |
| 605 | 612 | νas(Si-Cl₃) |
| 505 | 500 | νs(Si-Cl₃) |
Source: Journal of Molecular Structure, 2014. researchgate.net ν: stretching; β: in-plane bending; as: asymmetric; s: symmetric
Raman Spectroscopy of this compound
Complementing FTIR, Raman spectroscopy provides data on the vibrational modes involving changes in molecular polarizability. The Raman spectrum of this compound is particularly informative for characterizing the phenyl ring and Si-Cl vibrations. researchgate.netresearchgate.net Key observations include an intense band for the ring mode 8a at 1603 cm⁻¹ and a band for mode 19a at 1500 cm⁻¹. researchgate.net The symmetric and asymmetric stretching vibrations of the methyl group are also active in the Raman spectrum, appearing at 2924 cm⁻¹ and 2990 cm⁻¹, respectively. researchgate.net These experimental findings are well-supported by DFT calculations. researchgate.net
Table 2: Selected Raman Vibrational Assignments for this compound
| Experimental Wavenumber (cm⁻¹) | DFT Computed Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| 3054 | 3056 | ν(C-H) Ring |
| 2990 | 2981 | νas(CH₃) |
| 2924 | 2928 | νs(CH₃) |
| 1603 | 1603 | ν(C-C) Ring (Mode 8a) |
| 1500 | 1500 | ν(C-C) Ring (Mode 19a) |
| 1211 | 1210 | β(C-H) Ring |
| 605 | 612 | νas(Si-Cl₃) |
| 500 | 500 | νs(Si-Cl₃) |
Source: Journal of Molecular Structure, 2014. researchgate.net ν: stretching; β: in-plane bending; as: asymmetric; s: symmetric
Correlating Vibrational Modes with Molecular Structure
The correlation between vibrational spectra and molecular structure provides deep insights into the electronic environment of the molecule. In this compound, the para-disubstitution on the benzene (B151609) ring causes the splitting of certain degenerate modes, such as mode 8, into 8a and 8b, which are observed at different wavenumbers. researchgate.net
A significant structural correlation is the phenomenon of "silicon hyperconjugation." This refers to the stabilizing interaction between the filled σ molecular orbital of a silicon-chlorine bond and an empty p-orbital of a carbon atom in the aromatic ring. researchgate.netresearchgate.net This effect leads to a weakening of the Si-Cl bonds, which is experimentally confirmed by a shift of the Si-Cl vibrational bands to lower wavenumbers compared to trichlorosilane (B8805176) (TCS). researchgate.net DFT calculations support this by showing an increase in the Si-Cl bond length in this compound (2.064 Å) compared to TCS (2.043 Å) and a decrease in the partial positive charge on the silicon atom. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for confirming the molecular structure of this compound by probing the magnetic environments of the ¹H and ¹³C nuclei.
¹H NMR Spectroscopic Studies
The ¹H NMR spectrum provides information about the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by signals from the methyl group protons and the aromatic protons. Due to the para-substitution, the aromatic region typically displays a pattern characteristic of an AA'BB' spin system, often appearing as two distinct doublets. The methyl protons appear as a singlet. The chemical shifts are influenced by the electron-withdrawing nature of the trichlorosilyl group.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl (CH₃) | ~2.4 | Singlet |
| Aromatic (H-2, H-6) | ~7.8 | Doublet |
| Aromatic (H-3, H-5) | ~7.3 | Doublet |
Note: Predicted values based on standard chemical shift ranges for substituted benzenes.
¹³C NMR Spectroscopic Studies
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. In a proton-decoupled spectrum of this compound, five distinct signals are expected: one for the methyl carbon, and four for the aromatic carbons (C-1, C-2/6, C-3/5, and C-4), as the C-2/C-6 and C-3/C-5 pairs are equivalent by symmetry. The carbon atom directly attached to the silicon (C-1) is significantly affected by the silicon's electronegativity and bonding characteristics.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl (CH₃) | ~22 |
| Aromatic (C-3, C-5) | ~129 |
| Aromatic (C-1) | ~133 |
| Aromatic (C-2, C-6) | ~135 |
| Aromatic (C-4) | ~144 |
Note: Predicted values based on standard chemical shift ranges for substituted phenylsilanes.
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical lens to examine molecular properties that can be difficult to measure experimentally. It has been instrumental in analyzing the structure, vibrational properties, and electronic effects within this compound.
The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the lowest energy structure. For this compound, DFT calculations have been successfully employed to determine its optimized geometry. These calculations often utilize hybrid functionals, such as Becke's three-parameter Lee–Yang–Parr (B3LYP), combined with various basis sets.
Research has shown that for reliable energy data, a split-valence basis set like 6-31G with a 'd' polarization function is effective. For more accurate geometry optimization and subsequent spectral simulations, a triple-ζ basis set like 6-311++G(d,p), which includes diffuse and polarization functions, has been used. unige.ch The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles, which form the basis for further computational studies, including vibrational analysis and the study of electronic properties. unige.chresearchgate.net
Table 1: Computational Methods for Geometry Optimization of this compound
| Parameter | Method/Basis Set | Purpose | Reference |
| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | To approximate the exchange-correlation energy | unige.ch |
| Basis Set | 6-311++G(d,p) | For accurate geometry optimization and vibrational spectral simulation | unige.ch |
| Software | Gaussian 03 | To perform the DFT computations | unige.ch |
DFT is a powerful tool for simulating the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic frequencies from the optimized geometry, a theoretical spectrum can be generated that aids in the assignment of experimental vibrational bands.
For this compound, FT-IR and FT-Raman spectra have been recorded and analyzed with the support of DFT calculations (B3LYP/6-311++G(d,p)). unige.ch It is a standard practice to apply a scaling factor to the computed wavenumbers to correct for anharmonicity and other systematic errors in the theoretical model; a scaling factor of 0.9679 was used to correlate the computed values with experimental band positions for this compound. unige.ch This combined experimental and theoretical approach allows for a detailed and reliable assignment of the fundamental vibrational modes of the molecule. For example, the theoretically scaled Si-Cl stretching vibrations show excellent agreement with the recorded FT-IR and Raman spectral data. rsc.org
Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Si-Cl Stretching in this compound
| Vibrational Mode | Experimental IR rsc.org | Experimental Raman rsc.org | DFT Calculated (Scaled) rsc.org |
| Si-Cl Stretching | 791, 743 | 750, 490, 430, 320, 280, 180 | 783, 705 (IR); 705, 497, 430, 313, 269, 173 (Raman) |
Silicon hyperconjugation, also known as the β-silicon effect, is a stabilizing electronic interaction in organosilicon compounds. It involves the overlap of a filled carbon-silicon (C-Si) σ-bonding orbital with an adjacent empty or partially filled orbital, such as a p-orbital on a β-carbon or a σ* anti-bonding orbital. researchgate.netcuny.edu
In this compound, analysis of its vibrational spectra and DFT simulations reveals the presence of silicon hyperconjugation. rsc.org This effect is described as a stabilizing overlap between the filled σ molecular orbital of a silicon-to-chlorine (Si-Cl) bond and an empty p-orbital of a carbon atom in the aromatic ring. rsc.org Evidence for this interaction includes a reduction in the partial positive charge on the silicon atom and a decrease in the Si-Cl bond strength, which consequently shifts the Si-Cl vibrational bands to lower wavenumbers. rsc.org The stability conferred by hyperconjugation is believed to be a key factor favoring the formation of self-assembled monolayers (SAMs) from this molecule. unige.ch The degree of this hyperconjugation has also been shown to be dependent on the rotational orientation of the silyl (B83357) head group. unige.ch
Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. Computational methods are essential for studying the potential energy surface of a molecule to identify its stable conformers.
For this compound, the rotation around the C-Si bond gives rise to different conformers (rotomers). A conformational analysis was performed by computing the energies of these different silyl rotomers. unige.ch The study revealed that the conformer with a staggered structure represents the lowest energy configuration, making it the most stable. Conversely, the conformer with an eclipsed structure corresponds to the highest energy configuration and is therefore the most unstable. unige.ch This analysis is crucial for understanding the molecule's preferred structure and how its orientation might influence its interactions and reactivity.
Molecular dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. It provides detailed information on the structural, dynamical, and thermodynamical properties of a molecular system, capturing conformational changes and intermolecular interactions.
While specific MD simulation studies focused exclusively on this compound were not identified in the reviewed literature, this technique holds significant potential for its further analysis. MD simulations could be employed to investigate the behavior of this compound in solution, modeling its interactions with solvent molecules. Furthermore, given its use in forming self-assembled monolayers, MD simulations would be an ideal tool to model the dynamic process of its assembly on a substrate like silicon oxide. unige.ch Such simulations could provide invaluable, atom-level insights into the mechanism of SAM formation, the stability of the resulting layer, and the influence of environmental factors on its structure.
Chemical Transformations and Reaction Mechanisms
Hydrolysis and Condensation Reactions
The silicon-chlorine bonds in p-tolyltrichlorosilane are highly susceptible to hydrolysis, a reaction that initiates the formation of siloxane polymers.
The formation of a siloxane network from this compound proceeds through a two-step mechanism: hydrolysis followed by condensation. researchgate.net
Hydrolysis: The initial step involves the reaction of this compound with water, leading to the stepwise replacement of chloro groups with hydroxyl groups, forming p-tolylsilanetriol (CH₃C₆H₄Si(OH)₃) and releasing hydrochloric acid (HCl). This reaction is typically rapid. The hydrolysis of organotrichlorosilanes is influenced by the acidity of the solution. nih.gov
Condensation: The newly formed silanol (B1196071) groups are highly reactive and undergo condensation reactions. This can occur in two ways:
Water Condensation: Two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water.
Alcohol Condensation: A silanol group can react with an unreacted chlorosilane group to form a siloxane bond and HCl.
This process of hydrolysis and condensation continues, leading to the formation of a cross-linked, three-dimensional siloxane polymer network. researchgate.net The structure of the resulting polymer can range from linear chains to complex, cage-like structures, depending on the reaction conditions. Studies on analogous m-tolyltrichlorosilane have shown that under specific HCl concentrations, cyclic structures like all-cis-(tetrahydroxy)(tetra-m-tolyl)tetracyclosiloxane can be the main product. nih.gov
n CH₃C₆H₄SiCl₃ + 1.5n H₂O → [CH₃C₆H₄SiO₁.₅]n + 3n HCl
The hydrolysis and condensation of organotrichlorosilanes are often catalyzed by acids or bases. unm.edu
Acid Catalysis: In acidic conditions, a proton attacks an oxygen atom of a hydroxyl or alkoxy group attached to the silicon. This protonation makes the leaving group (water or alcohol) more stable, facilitating the nucleophilic attack by another silanol group. unm.edu The concentration of the acid, such as HCl formed during hydrolysis, can significantly affect the reaction rate and the structure of the final products. nih.govmdpi.com For instance, studies on phenyltrichlorosilane, a related compound, demonstrated that higher HCl concentrations lead to faster reaction rates and influence the yield of cyclic siloxane products. mdpi.com
Base Catalysis: Under basic conditions, a hydroxide (B78521) ion or a silanolate anion directly attacks the silicon atom. unm.edu This mechanism is common in sol-gel processes. While less common for trichlorosilanes due to their high reactivity and the in-situ generation of acid, the principle of base-catalyzed condensation is fundamental in silane (B1218182) chemistry. The presence of sufficiently basic compounds, such as alkylamines, has been shown to significantly increase the density of acid sites in phosphorus-containing catalysts through hydrolysis, a principle that can be relevant to silane systems. chemrxiv.org
The choice of catalyst and reaction conditions allows for control over the rate of hydrolysis and condensation, which in turn influences the molecular weight, structure, and properties of the resulting polysiloxane material.
Functionalization and Derivatization Reactions
The versatility of this compound extends to various functionalization and derivatization reactions, primarily involving the substitution of its chloro groups.
The silicon atom in this compound is electrophilic and readily undergoes nucleophilic substitution. bits-pilani.ac.in This allows for the introduction of a wide range of functional groups. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2-Si) mechanism, where the nucleophile attacks the silicon center, and a chloride ion acts as the leaving group. researchgate.net
Common nucleophiles include:
Alcohols (ROH) to form alkoxysilanes (CH₃C₆H₄Si(OR)₃).
Amines (R₂NH) to form aminosilanes (CH₃C₆H₄Si(NR₂)₃).
Organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) to form new carbon-silicon bonds.
For example, the reaction with AllylMgBr results in the formation of allyl-p-tolylsilanes. nii.ac.jp
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Product Type |
| Alcohol | Ethanol (C₂H₅OH) | Alkoxysilane |
| Amine | Diethylamine ((C₂H₅)₂NH) | Aminosilane |
| Grignard Reagent | Allylmagnesium bromide (CH₂=CHCH₂MgBr) | Allyl-p-tolylsilane |
Creating new carbon-silicon (C-Si) bonds is a key application of this compound, expanding its utility in materials science and organic synthesis.
Grignard and Organolithium Reagents: The most common strategy involves the reaction of this compound with organometallic reagents. For instance, reacting this compound with a Grignard reagent like p-tolylmagnesium bromide can be used in its synthesis. ontosight.ai Similarly, other alkyl or aryl Grignard reagents can be used to replace one or more of the chlorine atoms with organic groups.
Hydrosilylation: While not a direct reaction of this compound itself, its derivatives, particularly those containing a Si-H bond (hydrosilanes), can undergo hydrosilylation. This involves the addition of the Si-H bond across a double or triple bond, typically catalyzed by transition metals like platinum. sciencesconf.org To utilize this, this compound would first need to be converted to a hydrosilane, for example, by reduction.
Palladium or Copper Catalysis: Advanced methods for C-Si bond formation involve transition metal catalysis. Palladium or copper catalysts can be used for the silylation of various organic molecules using organosilicon reagents. rsc.org These methods offer high regioselectivity and can be used to create complex silicon-containing molecules. While direct application with this compound might be challenging due to its high reactivity, its derivatives are suitable substrates for such transformations.
Recent research has also explored transition-metal-free methods for C-Si bond formation, often utilizing acid or base catalysis or radical initiation. sioc-journal.cn
Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.orgmasterorganicchemistry.com In the context of this compound, regioselectivity primarily applies to reactions involving the aromatic tolyl group, as the three Si-Cl bonds are chemically equivalent.
Electrophilic aromatic substitution on the p-tolyl group of this compound or its derivatives would be directed by the existing methyl and silyl (B83357) groups. The methyl group is an ortho-, para-director and activating, while the silyl group is also an ortho-, para-director but can be deactivating. The outcome of such a substitution would depend on the specific reagents and reaction conditions.
More commonly, regioselectivity is a key consideration when this compound is used as a reagent to react with unsymmetrical molecules. For example, in the hydrosilylation of an unsymmetrical alkyne using a derivative of this compound, the silicon atom can add to either of the two carbons of the triple bond, leading to two different regioisomers. youtube.com The choice of catalyst and ligands is crucial in controlling which isomer is formed preferentially. rsc.org
For instance, the palladium-catalyzed silylation of unsymmetric gem-difluorocyclopropenes has been shown to proceed with high regioselectivity. rsc.org While this specific example does not use this compound directly, it illustrates the principle of achieving regiocontrol in reactions involving organosilicon compounds.
Catalytic Applications in Organic Synthesis
This compound (TTCS) is a versatile organosilane that primarily functions as a critical building block or precursor in the development of catalytic systems rather than as a direct catalyst itself. Its chemical reactivity, centered on the silicon-chlorine bonds, allows for its transformation into various components, such as ligands and catalyst supports, which are subsequently employed in a range of organic reactions.
This compound as a Catalyst Precursor
The principal role of this compound in catalysis is as a precursor for synthesizing essential components of catalytic systems, most notably phosphine (B1218219) ligands and functionalized organosilica materials.
One of the key applications of trichlorosilanes in catalyst preparation is for the deoxygenation of phosphine oxides to produce tertiary phosphines. These phosphines are ubiquitous as ligands in transition-metal catalysis. The p-tolyl group in ligands can influence the electronic and steric properties of the resulting metal complex, thereby affecting its catalytic activity, selectivity, and stability. For instance, tri-p-tolylphosphine, a ligand used in various catalytic reactions, can be prepared from its corresponding phosphine oxide using a trichlorosilane (B8805176) reagent. This conversion is a crucial step in creating ligands for catalysts used in reactions like hydroformylation and carbonylation. nih.gov
Furthermore, this compound is utilized in the synthesis of highly designed functional materials, such as periodic mesoporous organosilicas (PMOs). nih.gov These hybrid organic-inorganic materials can serve as stable supports for catalytically active metal centers or possess catalytic functionalities within their frameworks. The synthesis involves the hydrolysis and polycondensation of bridged organosilane precursors, which can be synthesized using this compound as a starting reagent to introduce specific organic functionalities. nih.gov For example, it can be reacted with Grignard reagents to form organic-bridged allylsilane precursors, which are then used in palladium-catalyzed reactions to build more complex functional structures. nih.gov
| Precursor | Reagents & Conditions | Resulting Component | Catalytic Relevance |
|---|---|---|---|
| Tri(p-tolyl)phosphine oxide | Trichlorosilane (HSiCl₃) or analogous silane, heat | Tri(p-tolyl)phosphine | Ligand for Pd, Rh, and other transition metals used in cross-coupling and carbonylation reactions. nih.gov |
| This compound | 1. AllylMgBr, Et₂O, reflux 2. Hydrolysis and polycondensation | p-Tolyl-functionalized organosilica | Serves as a catalyst support or functional material in catalysis. nih.gov |
Role in Cross-Coupling Reactions
Catalysts derived from this compound precursors play a significant role in cross-coupling reactions, which are fundamental C-C bond-forming processes in organic synthesis. The performance of these catalysts is largely dictated by the ligands coordinating to the metal center, often palladium or rhodium. nih.govmdpi.com Phosphine ligands containing p-tolyl groups, such as tri-p-tolylphosphine, are known to modulate catalyst performance.
Palladium-catalyzed cross-coupling reactions like the Heck, Suzuki-Miyaura, and Stille reactions are cornerstones of modern synthetic chemistry. nih.govorganic-chemistry.org The electronic properties of the phosphine ligand are critical; electron-rich phosphines generally accelerate the oxidative addition step, a key part of the catalytic cycle. wikipedia.org The tolyl group, being weakly electron-donating, influences the electron density on the phosphorus atom and, consequently, the catalytic activity of the metal center.
For example, in the Heck reaction, which couples aryl halides with alkenes, palladium catalysts bearing phosphine ligands are standard. nih.govwikipedia.org While ligands like triphenylphosphine (B44618) are common, substituting phenyl groups with tolyl groups can fine-tune the catalyst's properties. Similarly, in the Suzuki-Miyaura reaction, which couples aryl halides with boronic acids, palladium-phosphine complexes are the catalysts of choice. organic-chemistry.orgscirp.orgnih.gov The stability and activity of these catalysts, which can operate via Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles, are highly dependent on the nature of the phosphine ligand. scirp.org The use of tolyl-substituted phosphines can lead to highly active and stable catalysts, such as the Herrmann-Beller palladacycle, which is particularly effective for Heck reactions. wikipedia.org
| Reaction | Typical Substrates | Catalyst System Example | Role of p-Tolyl Group |
|---|---|---|---|
| Heck Reaction | Aryl Halides + Alkenes | Pd(OAc)₂, Tri(p-tolyl)phosphine, Base | Modulates electronic properties and stability of the Pd catalyst, influencing reaction rates and yields. wikipedia.org |
| Suzuki-Miyaura Reaction | Aryl Halides + Arylboronic Acids | Pd(OAc)₂ or Pd₂(dba)₃, Tri(p-tolyl)phosphine, Base | Enhances catalyst activity and stability, facilitating the transmetalation and reductive elimination steps. scirp.orggrafiati.com |
| Hydroformylation | Styrene + CO/H₂ | RhCl₂(Cp*)(L) where L = p-tolyl-substituted phosphine | Increases catalytic activity at higher temperatures compared to phenyl-substituted phosphine ligands. nih.gov |
Stereoselective Transformations
Asymmetric synthesis is a critical field focused on producing chiral molecules with a specific three-dimensional arrangement, a common requirement for pharmaceuticals and biologically active compounds. du.ac.in This is often achieved using chiral catalysts or chiral auxiliaries to control the stereochemical outcome of a reaction.
The involvement of this compound in stereoselective transformations is primarily indirect and not widely documented as a direct precursor for chiral catalysts. While organosilanes and trichlorosilane itself are used in certain stereoselective processes, the specific contribution of this compound is less defined. For instance, trichlorosilane is used as a reducing agent in organocatalytic reductions that can be rendered asymmetric by using chiral formamide (B127407) catalysts.
The development of P-chiral phosphine ligands, which have a stereogenic center at the phosphorus atom, is an important strategy in asymmetric catalysis. The synthesis of these ligands, however, typically relies on specific methodologies using phosphine-borane intermediates or resolution techniques, and a direct synthetic route starting from this compound is not a standard approach.
While silyl ethers can act as chiral auxiliaries, and p-tolyl groups are found in some chiral sulfoxides used for asymmetric induction, the direct and prevalent use of this compound to generate the primary chiral-directing group for stereoselective catalysis is not a major theme in the current scientific literature. Its main documented utility remains in the synthesis of achiral ligands and materials that serve as components in broader catalytic applications.
Applications in Advanced Materials Science
Self-Assembled Monolayers (SAMs) Research
p-Tolyltrichlorosilane (p-TCS) is a significant organosilane compound utilized in the field of materials science for the formation of self-assembled monolayers (SAMs). These highly ordered molecular layers are formed by the spontaneous chemisorption of p-TCS molecules onto a variety of substrates, offering a method to precisely control the chemical and physical properties of surfaces at the molecular level. The formation of p-TCS SAMs involves the hydrolysis of the trichlorosilyl (B107488) headgroup with trace amounts of water to form reactive silanols, which then condense with hydroxyl groups on the substrate surface and with each other to form a stable, covalently bonded siloxane network.
Fabrication of this compound SAMs on Various Substrates
The versatility of this compound allows for the fabrication of SAMs on a range of substrates, a critical aspect for their application in diverse technological fields. Research has demonstrated the successful formation of p-TCS SAMs on both rigid and flexible substrates.
A notable application is the fabrication of p-TCS SAMs on flexible polymer substrates, such as poly(ethylene terephthalate) (PET). To facilitate the assembly on these less reactive surfaces, a buffer layer of a different silane (B1218182), like (aminopropyl)triethoxysilane (APTES), can be grafted onto the polymer surface first nih.gov. This initial layer introduces hydroxyl groups, which then serve as anchor points for the subsequent self-assembly of p-TCS.
While direct research on p-TCS SAMs on substrates like mica and glass is not extensively detailed in the provided context, the general principles of silane chemistry suggest their feasibility. Mica, with its atomically flat surface that can be hydroxylated, and glass, being rich in surface hydroxyl groups, are common substrates for the formation of organosilane SAMs. The fabrication process typically involves the immersion of the cleaned and hydroxylated substrate into a dilute solution of p-TCS in an anhydrous organic solvent.
Similarly, silicon wafers with their native oxide layer (SiO₂) are standard substrates for silane-based SAMs. The hydroxyl groups present on the silicon oxide surface readily react with the chlorosilyl groups of p-TCS to form a dense and stable monolayer.
Table 1: Substrates for this compound SAM Fabrication
| Substrate | Surface Characteristics | Pre-treatment/Buffer Layer |
| Poly(ethylene terephthalate) (PET) | Flexible polymer | Grafting of (aminopropyl)triethoxysilane (APTES) nih.gov |
| Silicon Wafer | Native oxide layer with hydroxyl groups | Standard cleaning and hydroxylation |
| Glass | Abundant surface hydroxyl groups | Standard cleaning and hydroxylation |
| Mica | Atomically flat, can be hydroxylated | Cleaving and hydroxylation |
Influence of Concentration and Immersion Time on SAM Properties
The quality and properties of this compound SAMs are critically dependent on the fabrication parameters, particularly the concentration of the p-TCS solution and the immersion time of the substrate. These parameters control the kinetics of the self-assembly process and the final structure of the monolayer.
Concentration: The concentration of the p-TCS solution influences the packing density and ordering of the resulting SAM. A study on the fabrication of p-TCS SAMs on flexible polymer substrates demonstrated that the properties of the SAMs could be precisely controlled by adjusting the concentration of the solutions nih.gov. While specific concentration values and their direct correlation with film properties for p-TCS are not detailed, in general, very low concentrations can lead to incomplete monolayer formation, while excessively high concentrations may result in the formation of disordered multilayers or aggregates on the surface.
Immersion Time: The duration for which the substrate is immersed in the p-TCS solution is another crucial factor. It must be sufficient to allow for the complete formation of a densely packed monolayer. Research has shown that the properties of p-TCS SAMs can be accurately controlled by adjusting the immersing time nih.gov. The self-assembly process is time-dependent, involving initial adsorption, surface hydrolysis, and lateral polymerization. Shorter immersion times may result in a less dense and more disordered film, while longer immersion times generally lead to a more stable and well-ordered monolayer, up to a point where the surface is fully saturated.
Table 2: Influence of Fabrication Parameters on p-TCS SAM Properties
| Parameter | Effect on SAM Properties |
| Concentration | Influences packing density and order. Can be adjusted for precise control of SAM properties nih.gov. |
| Immersion Time | Affects the completeness and order of the monolayer. Can be adjusted for accurate control of SAM properties nih.gov. |
Surface Characterization of SAMs using Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to characterize the surface morphology and topography of self-assembled monolayers. For this compound SAMs, AFM can provide valuable insights into the quality of the film, including its uniformity, smoothness, and the presence of any defects.
AFM analysis is conducted by scanning a sharp tip over the surface of the SAM. The interactions between the tip and the surface are measured to generate a three-dimensional topographic map. This allows for the visualization of the monolayer at the nanoscale and the determination of key surface parameters.
Key Characterization Parameters:
Surface Roughness: AFM can quantify the root-mean-square (RMS) roughness of the p-TCS SAM, providing a measure of its smoothness. A well-formed, uniform monolayer will typically exhibit a very low surface roughness.
Domain Structure: AFM can reveal the presence of ordered domains within the SAM, as well as any domain boundaries or defects such as pinholes or aggregates.
Film Thickness: In "scratching" or nanoshaving experiments, the AFM tip can be used to locally remove a portion of the SAM, and the height difference between the intact monolayer and the underlying substrate can be measured to determine the film thickness.
While specific AFM images and detailed quantitative data for p-TCS SAMs are not provided in the search results, the general application of AFM to other organosilane SAMs indicates that it is an essential tool for assessing the structural integrity and quality of these molecular films.
Tailoring Surface Properties through SAM Formation
The formation of a this compound SAM on a substrate provides an effective method for tailoring its surface properties. The tolyl group at the terminus of the p-TCS molecule imparts specific chemical and physical characteristics to the surface.
Wettability and Surface Energy: The aromatic tolyl group is inherently hydrophobic. Consequently, the formation of a p-TCS SAM on a hydrophilic substrate, such as glass or silicon oxide, will significantly alter its wettability, transforming it into a hydrophobic surface. This change in wettability is a direct result of the modification of the surface free energy. The low surface energy of the p-TCS monolayer makes it less favorable for water to spread across the surface, leading to a higher water contact angle. Gelest, a company that provides silane compounds, lists this compound as a substance for surface modification to control hydrophobicity and hydrophilicity gelest.com.
Adhesion and Friction: The modification of surface energy also influences the adhesive and frictional properties of the substrate. The non-polar nature of the tolyl groups can reduce adhesion to certain materials and alter the coefficient of friction of the surface.
Chemical Functionality: The aromatic ring of the tolyl group can also serve as a platform for further chemical modifications, allowing for the introduction of other functional groups to the surface, although this is a more advanced application.
Table 3: Tailoring of Surface Properties with p-TCS SAMs
| Surface Property | Modification by p-TCS SAM | Underlying Principle |
| Wettability | Increases hydrophobicity (higher water contact angle) | The terminal tolyl groups create a low-energy, non-polar surface gelest.com. |
| Surface Energy | Lowers the surface free energy | The non-polar nature of the aromatic tolyl groups reduces surface energy. |
| Adhesion | Can be reduced for certain materials | Alteration of surface energy and chemical nature of the surface. |
| Friction | Can be modified | Changes in surface topography and intermolecular forces. |
Applications of this compound SAMs in Patterning
Self-assembled monolayers of this compound can be used as molecular resists in various lithographic techniques to create micropatterns on surfaces. This capability is crucial for the fabrication of microelectronic devices, sensors, and microfluidic systems.
Photolithography: In this technique, a SAM of p-TCS is formed on a substrate and then selectively exposed to ultraviolet (UV) light through a photomask. The UV radiation can induce photochemical reactions in the SAM, altering its chemical structure and properties. The exposed or unexposed regions can then be selectively removed with a suitable solvent, creating a chemical pattern on the surface. This patterned SAM can then act as a resist for subsequent etching or deposition steps.
Microcontact Printing (µCP): This soft lithography technique uses an elastomeric stamp, typically made of polydimethylsiloxane (PDMS), to transfer "ink" molecules onto a substrate in a defined pattern. A solution of p-TCS can be used as the ink. When the inked stamp is brought into contact with the substrate, the p-TCS molecules are transferred to the surface, forming a patterned SAM.
A study on the fabrication of inorganic micropatterns on flexible polymer substrates utilized p-TCS SAMs as templates. In this research, a TiO₂ micropattern was successfully deposited on the p-TCS SAM nih.gov. This demonstrates the utility of p-TCS SAMs in directing the selective deposition of other materials. The ability to create patterns with different surface properties, such as hydrophobicity and hydrophilicity, is also a key application in guiding fluid flow in microfluidic devices nih.gov.
Polymer Chemistry and Composites
In addition to its use in surface science, this compound also finds applications in polymer chemistry, primarily as a comonomer in the synthesis of polysilanes.
Polysilanes are polymers with a silicon backbone and organic side groups. They exhibit interesting electronic and optical properties, which are dependent on the nature of the organic substituents. The incorporation of p-tolyl groups can influence the properties of the resulting polymer.
A specific example is the copolymerization of this compound with methylphenyldichlorosilane. This copolymer was then grafted onto a silicon substrate. The inclusion of the p-tolyl group was intended to introduce a structural defect in the polysilane chain sigmaaldrich.com. Such controlled introduction of defects can be a strategy to tune the electronic properties of the material, for instance, affecting the hole drift mobility in aryl-substituted polysilanes.
Surface Modification of Inorganic Materials
The high reactivity of the Si-Cl bonds in this compound makes it an excellent candidate for the surface modification of inorganic materials that possess surface hydroxyl groups, such as silica (B1680970), glass, and metal oxides.
Silica (silicon dioxide, SiO₂) is a widely used material in various fields, but its native surface is hydrophilic due to the presence of silanol (B1196071) (Si-OH) groups. For many applications, a hydrophobic or functionalized surface is required. This compound is used to chemically modify silica surfaces to alter their properties.
The functionalization process involves a condensation reaction between the trichlorosilyl group of PTCS and the surface silanol groups of the silica. nih.gov This reaction forms a stable, covalent Si-O-Si bond, anchoring the p-tolyl group to the silica surface. The reaction can be represented as:
(Silica)-Si-OH + Cl₃Si-C₆H₄CH₃ → (Silica)-Si-O-Si(Cl)₂-C₆H₄CH₃ + HCl
The remaining chloro groups on the silicon atom can further react with adjacent silanols or with atmospheric moisture, leading to cross-linking and the formation of a robust, hydrophobic monolayer. This surface modification dramatically changes the character of the silica from hydrophilic to hydrophobic, which is useful in applications such as chromatography, fillers for polymers, and as anti-caking agents. Research on fluoroalkyl-functional chlorosilanes shows that trifunctional silanes are effective in creating such surface coverages. researchgate.net
Table 2: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 701-35-9 sigmaaldrich.com |
| Molecular Formula | C₇H₇Cl₃Si sigmaaldrich.com |
| Molecular Weight | 225.57 g/mol sigmaaldrich.com |
| Boiling Point | 218-220 °C sigmaaldrich.com |
| Density | 1.273 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.5240 sigmaaldrich.com |
Impact on Interfacial Stability and Adhesion
Adhesion promoters are bifunctional molecules that act as a chemical bridge at the interface between two dissimilar materials, such as an inorganic substrate and an organic polymer, to enhance adhesion and interfacial stability. specialchem.comresearchgate.net Organosilanes, including this compound, fit this description perfectly.
The mechanism involves the dual reactivity of the silane molecule. The trichlorosilyl (-SiCl₃) end of this compound is reactive towards inorganic surfaces like metals, glass, or metal oxides. It hydrolyzes and forms strong, durable covalent bonds (e.g., M-O-Si, where M is a metal atom from the substrate) with the inorganic material. osti.gov
Simultaneously, the non-hydrolyzable p-tolyl group at the other end of the molecule is organophilic. This aromatic group can physically entangle or chemically interact with the polymer matrix of an adhesive, coating, or composite material. This dual action effectively couples the inorganic and organic phases at the molecular level, creating a robust interface. specialchem.comulprospector.com This "chemical bridge" replaces a weak interface with a stronger, more stable one that is better able to withstand environmental stresses like moisture, which can otherwise degrade adhesive bonds. researchgate.netosti.gov The result is a significant improvement in the mechanical properties and durability of the composite material or adhesive joint. researchgate.netnih.govnih.gov
Electronic and Optical Materials
Role in Organic Light-Emitting Diodes (OLEDs)
In the structure of an Organic Light-Emitting Diode (OLED), distinct layers of organic materials are used to inject, transport, and recombine charge carriers (holes and electrons) to generate light. sigmaaldrich.comossila.com The Hole Transport Layer (HTL) is a critical component that facilitates the efficient movement of holes from the anode towards the emissive layer. ossila.comnoctiluca.eu
Polysilanes, which are polymers with a silicon backbone, have been investigated for use as charge transport materials in OLEDs. researchgate.net Aryl-substituted polysilanes, in particular, are relevant due to their electronic properties that are conducive to hole transport. This compound can serve as a monomer or a co-monomer in the synthesis of such aryl-substituted polysilanes.
The incorporation of the p-tolyl group into the polymer structure would influence the electronic characteristics of the resulting polysilane, which are crucial for its function as an HTL. rsc.org An effective HTL material must have appropriate energy levels to facilitate the injection of holes from the anode and their transport to the emissive layer, while also often serving to block the passage of electrons into the anode. semanticscholar.orgjmaterenvironsci.com By participating in the formation of functional polysilanes, this compound can therefore play a role in the development of materials for OLED applications. researchgate.net
Photonic Crystal Sensor Applications
Photonic crystals are optical nanostructures with a periodic arrangement of dielectric materials. nih.gov This periodicity creates a photonic bandgap, which blocks the propagation of light of certain wavelengths. nih.gov Photonic crystal sensors operate by detecting shifts in the reflected or transmitted wavelength, which occur when the refractive index at the sensor's surface changes due to the binding of an analyte. youtube.commdpi.com
The performance of these sensors, particularly their selectivity, heavily relies on the chemical functionalization of their surface. rsc.orgnih.gov The surface must be modified with a material that can specifically bind to the target analyte. Organosilanes are frequently used for this purpose, especially for sensors fabricated from silicon-based materials like porous silicon. mdpi.com
This compound could be used to functionalize the surface of such a sensor. The trichlorosilyl group would form a stable, covalent linkage with the silicon or silicon dioxide surface of the photonic crystal. This would leave the p-tolyl group exposed on the surface, creating a new surface chemistry. nih.gov This aromatic, nonpolar surface could then be used for the selective detection of analytes with complementary chemical properties, or it could serve as a platform for further chemical modifications to attach more complex receptor molecules. nih.gov
Studies on Hole Drift Mobility in Aryl-Substituted Polysilanes with Structural Defects
Research has been conducted on the hole transport properties of poly(methylphenylsilane) by intentionally introducing structural defects. These defects, in the form of silicon branching points in the polymer backbone, were chemically created by copolymerizing methylphenyldichlorosilane with this compound using sodium. The time-of-flight (TOF) technique was employed to measure the hole drift mobility in these materials.
The study revealed a clear correlation between the density of these defects and the hole drift mobility. As the concentration of the branching sites introduced by this compound increased, the hole drift mobility was observed to decrease significantly.
| Defect Density (Relative) | Hole Drift Mobility (μ E−0) at Zero Electric Field |
| 0.0024 | 4 × 10⁻⁴ cm²/V·s |
| 0.18 | 5 × 10⁻⁶ cm²/V·s |
This phenomenon was analyzed using Bässler's disorder formalism. The analysis indicated that in polymers with a low density of defects, the fluctuation in the density of states (diagonal disorder) was the primary factor determining hole mobility. However, in polymers with a higher concentration of defects, the intersite hopping distance (off-diagonal disorder) became the controlling factor for charge mobility. This work demonstrates the role of p-tolyltrichlorosilane as a chemical agent to precisely control structural defects in polysilanes, thereby tuning their charge transport properties for electronic applications.
Biomedical and Pharmaceutical Research Applications
Development of Tumor-Targeting Conjugates
The development of tumor-targeting conjugates is a significant strategy in cancer therapy, aiming to deliver cytotoxic agents specifically to cancer cells while minimizing damage to healthy tissues. This is often achieved by attaching a targeting ligand, such as an antibody or a peptide that recognizes tumor-specific antigens, to a drug or a drug-loaded nanoparticle.
Advanced Drug Delivery System Components
Advanced drug delivery systems often rely on nanoparticles to encapsulate and transport therapeutic agents to their target sites. The surface chemistry of these nanoparticles is a critical determinant of their stability, biocompatibility, and interaction with biological systems. Surface modification with various molecules can prevent aggregation, reduce clearance by the immune system, and facilitate targeted delivery. nih.gov
p-Tolyltrichlorosilane can be used to form self-assembled monolayers on substrates, which is a form of surface modification. sigmaaldrich.com This capability could theoretically be applied to the surface of silica-based drug delivery nanoparticles. The resulting p-tolyl functionalized surface would be hydrophobic, which could influence the nanoparticle's interaction with biological membranes and proteins. However, without further functionalization to attach targeting ligands or hydrophilic polymers like polyethylene (B3416737) glycol (PEG), its utility as a component in an advanced drug delivery system would be limited. There is a lack of specific studies demonstrating the use of this compound as a key component in advanced drug delivery systems for therapeutic purposes.
Biocatalytic Transformations of Silicon Species
Biocatalysis employs enzymes to carry out chemical transformations and is an area of growing interest in green chemistry and pharmaceutical manufacturing. The enzymatic cleavage and formation of silicon-oxygen and silicon-carbon bonds are subjects of ongoing research. nih.gov While enzymes that can hydrolyze or condense Si-O bonds have been identified, the biocatalytic transformation of specific organosilanes like this compound is not well-documented.
Research into the biocatalytic cleavage of Si-C bonds has been explored, but the enzymes responsible for such transformations in higher organisms remain largely unknown. nih.gov The enzymatic hydrolysis of the Si-Cl bonds in this compound would proceed rapidly in an aqueous environment even without enzymatic catalysis. The subsequent transformation of the resulting silanetriol or its condensation products would be the subject of potential biocatalytic research. However, there is currently no specific literature detailing the biocatalytic transformations of this compound for biomedical or pharmaceutical applications.
Environmental and Sustainability Aspects in P Tolyltrichlorosilane Research
Lifecycle Assessment of p-Tolyltrichlorosilane Applications
A Lifecycle Assessment (LCA) is a standardized methodology (ISO 14040/14044) used to evaluate the potential environmental impacts of a product throughout its entire life, from raw material extraction ("cradle") to final disposal ("grave"). mdpi.comcranfield.ac.uk For materials derived from this compound, such as specialty silicones, an LCA would quantify impacts including energy consumption, greenhouse gas emissions, and resource depletion at each stage: raw material acquisition, manufacturing, use, and end-of-life.
However, comprehensive LCAs demonstrate that the environmental impact of production is significantly outweighed by the benefits during the use phase. A study commissioned by the Global Silicones Council found that, on average, silicone products help save nine times the amount of greenhouse gases emitted during their production and disposal. silicones.eushrinkthatfootprint.comgreenrosechemistry.com This net positive environmental impact is attributed to the unique properties of silicones, which enhance the durability, efficiency, and performance of end products. silicones.eu Applications include:
Energy Efficiency: Use in thermal insulation and construction sealants reduces energy consumption in buildings.
Renewable Energy: Critical components in solar panels and wind turbines. silicones.eu
Transportation: Silanes used in "green tires" reduce rolling resistance, improving fuel efficiency. High-performance silicone components contribute to lighter and more durable vehicles. silicones.eu
Product Longevity: Additives in paints and coatings increase the lifespan of materials, reducing the need for replacement and conserving resources. silicones.eu
Therefore, the application of materials derived from this compound in these sectors contributes to a substantial net reduction in global CO2 emissions, estimated at around 52 million tons per year across Europe, North America, and Japan. silicones.eu
Waste Reduction and Recycling Strategies
Addressing the end-of-life stage of silicone products is crucial for a sustainable, circular economy. As silicones are not biodegradable, landfilling represents a loss of valuable resources. mdpi.comgreenmatch.co.uk Incineration can recover energy but also results in the loss of the silicone material itself. mdpi.com Consequently, advanced chemical recycling technologies are a primary focus of research, aiming to depolymerize silicone waste back into its constituent monomers, such as chlorosilanes.
A groundbreaking development in this area is a low-energy chemical recycling process that uses a gallium catalyst with boron trichloride (B1173362) as a reagent. eurekalert.orgnih.gov This method can efficiently break down a wide range of silicone-based materials, including cross-linked polymers from end-of-life products, into high-purity chlorosilane monomers. eurekalert.orgbioengineer.orgcnrs.fr The process is notable for its mild reaction conditions (40°C) and high yields of approximately 97%. eurekalert.org These recovered monomers are of sufficient purity to be reintroduced into the manufacturing process to produce virgin-quality silicones, effectively closing the production loop. bioengineer.orgelkem.com
This circular approach offers significant environmental benefits:
Reduced Carbon Footprint: It bypasses the highly energy-intensive production of silicon metal and virgin chlorosilanes, which accounts for over 70% of the carbon footprint of silicone manufacturing. eurekalert.org Life cycle analyses have shown that producing silicone oil from a recycling process can reduce greenhouse gas emissions from 6,079 kg CO₂eq per ton to just 1,401 kg CO₂eq. mdpi.com
Resource Conservation: It reduces the demand for raw materials like quartz. cnrs.fr
Waste Elimination: It transforms silicone waste from a disposal problem into a valuable chemical feedstock. bioengineer.org
Other chemical recycling strategies involve different catalytic systems, such as those based on fluorides or iron salts, to achieve depolymerization. computersciencejournals.comresearchgate.net In addition to end-of-life recycling, waste reduction strategies are also applied during production. These include methods to recover and purify chlorosilane waste streams, for example, by reducing byproducts like silicon tetrachloride back into useful trichlorosilane (B8805176), which can be reintegrated into the synthesis cycle. mdpi.com
| Recycling Technology | Reagents/Catalysts | Conditions | Yield | Key Advantage |
| Gallium-Catalyzed Depolymerization | Gallium (catalyst), Boron trichloride | Mild (40°C) | ~97% | Universal for all silicone types; produces high-purity chlorosilanes. eurekalert.orgelkem.com |
| Fluoride-Catalyzed Depolymerization | Tetrabutylammonium difluorotriphenylsilicate (TBAT) | Up to 170°C | High | Robust and stable catalyst, overcoming limitations of older fluoride (B91410) systems. rsc.orgacs.org |
| Iron-Catalyzed Depolymerization | Iron salts, Fatty acid anhydride | Not specified | High | Uses a common, inexpensive metal catalyst. researchgate.net |
| High-Temperature Cracking | Heat (no catalyst) | 350-600°C | Variable | Simple process but energy-intensive and can produce mixed products. computersciencejournals.com |
Future Research Directions and Emerging Trends
Nanotechnology Integration
The integration of p-tolyltrichlorosilane into nanotechnology is a promising avenue for creating advanced materials with tailored functionalities. Organosilanes, including this compound, are pivotal in nanotechnology as they can form self-assembled monolayers (SAMs) on various substrates. sigmaaldrich.comscientificlabs.co.uk These ultra-thin films are instrumental in modifying surface properties such as hydrophobicity, adhesion, and biocompatibility.
Future research is likely to focus on leveraging this compound for the surface modification of nanoparticles. labinsights.nlresearchgate.netslideshare.net By functionalizing the surface of nanomaterials like silica (B1680970), titania, or carbon nanotubes, their compatibility with polymer matrices can be significantly enhanced, leading to the development of high-performance nanocomposites with improved mechanical, thermal, and electrical properties. mdpi.comwiley-vch.de For instance, self-assembled monolayers of this compound have been successfully formed on flexible polymer substrates. scientificlabs.co.uk
The unique molecular structure of silane (B1218182) coupling agents, which includes both organic and inorganic functional groups, allows them to act as a bridge between inorganic and organic materials at the nanoscale. labinsights.nl This capability is crucial for creating stable and high-performance nanocomposites. labinsights.nl
Potential applications in nanoelectronics are also an area of interest. The precise control over surface properties afforded by this compound SAMs could be utilized in the fabrication of sensors, transistors, and other electronic components. Research into the copolymerization of this compound with other dichlorosilanes to create specific structural defects on silicon surfaces highlights its potential role in the semiconductor industry. scientificlabs.co.uk
| Area of Nanotechnology | Potential Application of this compound | Anticipated Benefit |
|---|---|---|
| Nanocomposites | Surface modification of inorganic fillers (e.g., silica, CNTs) | Improved dispersion and interfacial adhesion, leading to enhanced mechanical and thermal properties of the composite material. labinsights.nlmdpi.com |
| Nanoelectronics | Formation of self-assembled monolayers (SAMs) on semiconductor surfaces | Precise control of surface energy, passivation of surfaces, and creation of defined patterns for electronic components. sigmaaldrich.comscientificlabs.co.uk |
| Biomaterials | Surface functionalization of medical implants | Enhanced biocompatibility and controlled protein adsorption. zmsilane.com |
| Coatings | Development of superhydrophobic and anti-corrosion coatings | Creation of robust, water-repellent surfaces with enhanced durability. mdpi.com |
Artificial Intelligence and Machine Learning in Materials Design
The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science by accelerating the discovery and design of new materials with desired properties. rsc.orgsintef.nomdpi.com These computational tools can analyze vast datasets to identify patterns and relationships that are not immediately obvious to human researchers, significantly reducing the time and cost associated with traditional trial-and-error experimentation. citrine.ioswan.ac.uk
In the context of this compound and its derivatives, AI and ML can be employed in several ways:
Predicting Material Properties: Machine learning models can be trained on existing data to predict the properties of novel silane compounds, such as their reactivity, thermal stability, and adhesion characteristics. swan.ac.uk
Optimizing Formulations: AI algorithms can be used to optimize the composition of composite materials that include this compound, identifying the ideal concentrations and processing parameters to achieve specific performance targets. citrine.io
Discovering New Materials: By screening virtual libraries of molecules, AI can identify promising new silane derivatives with enhanced functionalities for specific applications. researchgate.netlabmanager.com
The development of comprehensive materials databases is crucial for the successful implementation of AI and ML in this field. sintef.no As more experimental and computational data on organosilicon compounds become available, the predictive power of these models will continue to improve, paving the way for the rapid development of next-generation materials.
| AI/ML Application | Description | Potential Impact on Silane Research |
|---|---|---|
| High-Throughput Virtual Screening | Using computational models to rapidly evaluate the properties of a large number of candidate molecules. | Accelerated discovery of new silane derivatives with superior performance characteristics. researchgate.netlabmanager.com |
| Predictive Modeling | Developing algorithms that can accurately predict the physical and chemical properties of silanes and their composites. | Reduced reliance on time-consuming and expensive experimental testing. swan.ac.uk |
| Process Optimization | Employing AI to optimize the synthesis and processing conditions for silane-based materials. | Improved efficiency, reduced waste, and enhanced product quality. citrine.io |
| Inverse Design | Starting with a desired set of properties and using AI to determine the chemical structure that would exhibit those properties. | A paradigm shift from traditional forward design to a more targeted and efficient approach to materials discovery. |
Advanced Characterization Techniques (beyond current scope)
While standard analytical techniques provide valuable information about the bulk properties of materials, a deeper understanding of the performance of this compound, particularly at interfaces, requires the use of more advanced characterization methods. Future research will likely see the increased application of techniques that can probe the nanoscale structure and chemistry of surfaces and interfaces with high resolution.
Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can provide detailed topographical and electronic information about the self-assembled monolayers formed by this compound. In-situ characterization techniques, which allow for the observation of materials under real-world operating conditions, will also be crucial for understanding the dynamic processes that occur at interfaces.
Furthermore, advanced spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) and Sum-Frequency Generation (SFG) spectroscopy can provide detailed chemical information about the orientation and bonding of molecules at a surface. Combining these experimental techniques with computational modeling, such as Density Functional Theory (DFT), will provide a comprehensive understanding of the structure-property relationships of this compound-modified materials.
Sustainable and Biodegradable Silane Derivatives
With growing environmental concerns, there is a significant push towards the development of sustainable and biodegradable materials. cfsilicones.com For organosilicon compounds, this involves exploring bio-based precursors and designing molecules that can be broken down by natural processes. researchgate.netresearchgate.net
Research into the synthesis of silane coupling agents from renewable resources, such as eugenol (B1671780) (from clove oil) and cinnamyl alcohol, is a promising step in this direction. researchgate.netdigitellinc.com These bio-based silanes can offer comparable or even superior performance to their petroleum-based counterparts while having a smaller environmental footprint.
Another important area of research is understanding and improving the biodegradability of organosilicon compounds. researchgate.net While the silicon-carbon bond is generally stable, the introduction of hydrolyzable groups or other functional moieties can facilitate the breakdown of the molecule in the environment. researchgate.net Hydrolysis is often a necessary first step for the biodegradation of organosilicon substances. researchgate.net The development of silane-treated nanocellulose for use in biopolymer films for packaging applications is an example of how silanes can be used to improve the properties of biodegradable materials. nih.govnih.gov
Future research on this compound could involve exploring modifications to its structure to enhance its biodegradability or developing bio-based analogues that retain its desirable properties. The goal is to create a new generation of silane coupling agents that are not only high-performing but also environmentally responsible.
Q & A
Q. What are the critical physicochemical properties of p-tolyltrichlorosilane (PTCS) that influence its reactivity in self-assembled monolayer (SAM) formation?
this compound (C7H7Cl3Si, CAS 701-35-9) exhibits a density of 1.27 g/cm³ and a boiling point of 212.5°C, with a hydrophobic phenyl-methyl group that enhances SAM stability compared to simpler silanes . Its trichlorosilane moiety reacts with hydroxylated surfaces (e.g., SiO2) via hydrolysis and condensation, forming covalent Si–O–Si bonds. Researchers should characterize purity via NMR or FT-IR to ensure minimal hydrolyzed byproducts, which can disrupt monolayer uniformity .
Q. How should researchers safely handle this compound in laboratory settings?
PTCS is moisture-sensitive and releases HCl upon hydrolysis. Use inert atmospheres (e.g., nitrogen gloveboxes) for storage and handling. Personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, and lab coats. Respiratory protection (NIOSH-approved) is required if ventilation is inadequate. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Q. What are the standard synthetic routes for this compound, and how can purity be optimized?
PTCS is typically synthesized via Grignard reactions between p-tolylmagnesium bromide and silicon tetrachloride. Post-synthesis distillation under reduced pressure (e.g., 50–100 mmHg) isolates the product. Purity validation requires gas chromatography (GC) or mass spectrometry (MS) to detect residual solvents (e.g., THF) or chlorinated byproducts .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in SAM thickness measurements for PTCS across studies?
Discrepancies in SAM thickness (reported 1.2–1.8 nm) arise from substrate roughness and deposition methods. Atomic force microscopy (AFM) and ellipsometry should be cross-validated using atomically flat substrates (e.g., mica). For spin-coated SAMs, optimize rotational speed (e.g., 3000–5000 rpm) and solvent evaporation rates to minimize defects .
Q. How does the orientation of the p-tolyl group in PTCS SAMs affect interfacial properties?
Rotational hyperconjugation in the p-tolyl group influences SAM packing density. Polarized FT-IR and X-ray diffraction (XRD) reveal tilt angles of 10–15° relative to the substrate. Computational modeling (DFT) can correlate molecular orientation with hydrophobicity (contact angle >100°) and electrochemical stability .
Q. What methodologies quantify the hydrolytic stability of PTCS SAMs under varying pH conditions?
Immerse SAM-coated substrates in buffered solutions (pH 2–12) and monitor degradation via quartz crystal microbalance (QCM) or spectroscopic ellipsometry. Compare with phenyltrichlorosilane SAMs to assess the methyl group’s stabilizing role. Post-exposure XPS analysis detects Si–O–Si network integrity .
Q. How can PTCS SAMs be integrated with metal oxides for hybrid organic-inorganic devices?
Partially oxidize PTCS SAMs to introduce –OH termini, enabling TiO2 or ZnO deposition via liquid-phase deposition (LPD). Characterize interfaces using TEM and EDS mapping to confirm oxide nucleation sites. Optimize annealing temperatures (150–200°C) to prevent SAM decomposition .
Methodological Tables
Table 1. Key Characterization Techniques for PTCS SAMs
| Technique | Application | Critical Parameters |
|---|---|---|
| Contact Angle | Hydrophobicity assessment | 3 µL water droplet, 5 measurements |
| AFM | Surface roughness and defect analysis | Tapping mode, <1 nm resolution |
| XPS | Elemental composition and bonding analysis | Al Kα source, charge neutralizer |
| Electrochemical | SAM integrity under redox conditions | Cyclic voltammetry (1 mV/s) |
Table 2. Comparative SAM Deposition Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
